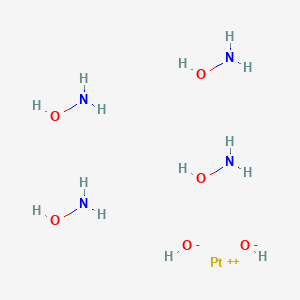
Fosfato de bis(2,6-dimetilfenilo)
Descripción general
Descripción
Éter Dimetilresorcinol, también conocido como 1,3-Dimetoxibenceno, es un compuesto orgánico con la fórmula molecular C8H10O2. Es un derivado del resorcinol donde ambos grupos hidroxilo son reemplazados por grupos metoxi. Este compuesto es conocido por sus aplicaciones en la síntesis orgánica y como intermedio en diversas reacciones químicas .
Aplicaciones Científicas De Investigación
El Éter Dimetilresorcinol tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del Éter Dimetilresorcinol implica su capacidad para sufrir diversas reacciones químicas, como la oxidación y la sustitución, que le permiten interactuar con diferentes objetivos moleculares. En sistemas biológicos, puede actuar como precursor de compuestos bioactivos que ejercen sus efectos a través de vías y objetivos moleculares específicos .
Compuestos Similares:
1,2-Dimetoxibenceno:
1,4-Dimetoxibenceno: Conocido como éter dimetilhidroquinona, tiene grupos metoxi en las posiciones 1 y 4 del anillo de benceno.
Comparación:
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El Éter Dimetilresorcinol se puede sintetizar mediante la metilación del resorcinol. El proceso generalmente implica la reacción del resorcinol con sulfato de dimetilo o yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la metilación completa .
Métodos de Producción Industrial: En un entorno industrial, la producción de Éter Dimetilresorcinol sigue una ruta sintética similar pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener condiciones de reacción consistentes y mejorar la eficiencia .
Tipos de Reacciones:
Oxidación: El Éter Dimetilresorcinol puede sufrir reacciones de oxidación para formar quinonas u otros derivados oxidados.
Sustitución: Puede participar en reacciones de sustitución aromática electrófila, como la nitración, sulfonación y halogenación.
Reacciones de Friedel-Crafts: El Éter Dimetilresorcinol puede reaccionar con cloruros de acilo o haluros de alquilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio para formar compuestos aromáticos sustituidos.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio, trióxido de cromo, medio ácido o básico.
Sustitución: Ácido nítrico, ácido sulfúrico, halógenos, ácidos de Lewis.
Friedel-Crafts: Cloruros de acilo, haluros de alquilo, cloruro de aluminio.
Productos Principales:
Oxidación: Quinonas, derivados oxidados.
Sustitución: Derivados nitro, sulfonilo o halogenados.
Friedel-Crafts: Compuestos aromáticos acilados o alquilados.
Comparación Con Compuestos Similares
1,2-Dimethoxybenzene:
1,4-Dimethoxybenzene: Known as hydroquinone dimethyl ether, it has methoxy groups at the 1 and 4 positions of the benzene ring.
Comparison:
Propiedades
IUPAC Name |
bis(2,6-dimethylphenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O4P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOXBWCRUPJDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(O)OC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452772 | |
| Record name | Bis(2,6-dimethylphenyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18350-99-7 | |
| Record name | Bis(2,6-dimethylphenyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,6-dimethylphenyl)hydrogenphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main innovation presented in the research regarding Resorcinol bis(2,6-dimethylphenyl phosphate) production?
A1: The research introduces a novel continuous alkaline wash method for synthesizing Resorcinol bis(2,6-dimethylphenyl phosphate) []. This method aims to improve upon traditional batch processes by offering several advantages:
- Enhanced Product Quality: Continuous processing allows for consistent reaction conditions, leading to improved product quality and stability [].
- Reduced Emulsification: The method effectively minimizes emulsification of the product feed and discharge liquid, simplifying downstream processing [].
- Environmental Benefits: Reduced emulsification contributes to lower material waste and minimizes the environmental impact of the process [].
- Cost Efficiency: Continuous processing optimizes material usage, reduces waste, and requires less downtime for cleaning and maintenance, contributing to overall cost savings [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)








